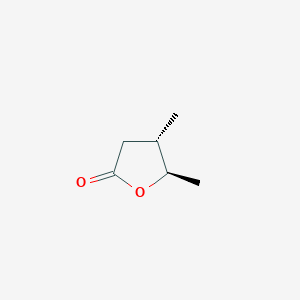
2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- is a chiral lactone compound. Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities and applications in various fields such as pharmaceuticals, fragrances, and food additives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- typically involves the cyclization of hydroxy acids or the oxidation of diols. Common synthetic routes may include:
Cyclization of Hydroxy Acids: This method involves the intramolecular esterification of hydroxy acids under acidic or basic conditions.
Oxidation of Diols: Diols can be oxidized using reagents such as potassium permanganate or chromium trioxide to form lactones.
Industrial Production Methods
Industrial production methods for lactones often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to achieve the desired stereochemistry.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Substituted lactones.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of fragrances and flavorings.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
γ-Butyrolactone: A structurally similar lactone with different biological activities.
δ-Valerolactone: Another lactone with distinct properties and applications.
Uniqueness
2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- is unique due to its specific stereochemistry, which can influence its biological activity and applications. The presence of the (4S,5R) configuration may result in different interactions with biological targets compared to other lactones.
Eigenschaften
CAS-Nummer |
90026-46-3 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(4S,5R)-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4-3-6(7)8-5(4)2/h4-5H,3H2,1-2H3/t4-,5+/m0/s1 |
InChI-Schlüssel |
PXIPZIPSDBXFQR-CRCLSJGQSA-N |
Isomerische SMILES |
C[C@H]1CC(=O)O[C@@H]1C |
Kanonische SMILES |
CC1CC(=O)OC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


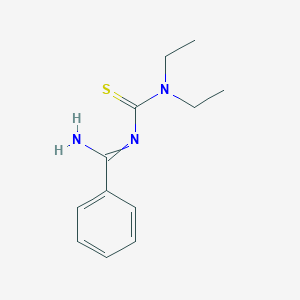
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
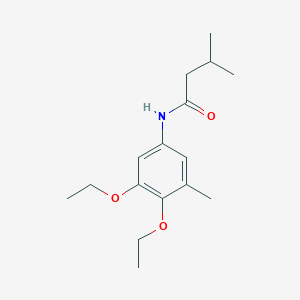
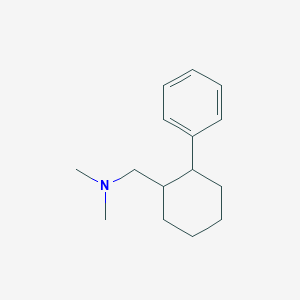
![1-Chloro-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14369627.png)
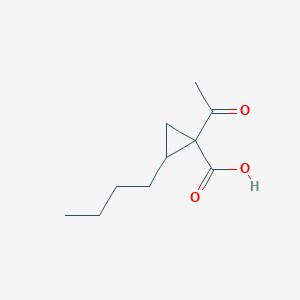
![1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14369633.png)

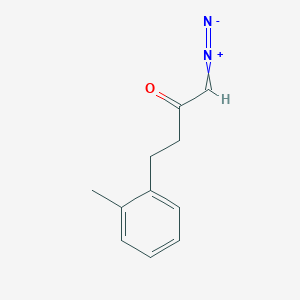
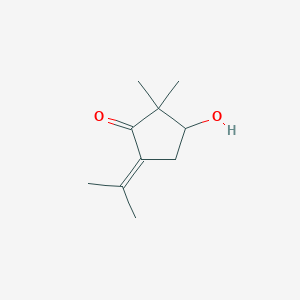
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate](/img/structure/B14369653.png)
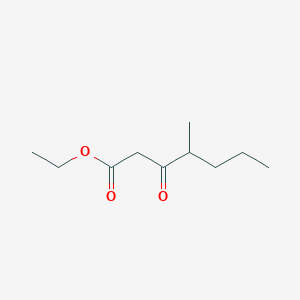
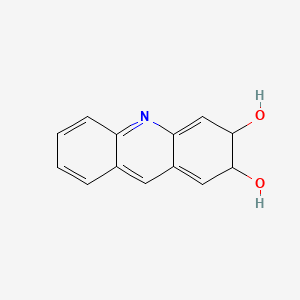
methanone](/img/structure/B14369681.png)
